
Aspartic acid, N,N-dimethyl-
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Overview
Description
Aspartic acid, N,N-dimethyl- is a dimethylated derivative of aspartic acid, an α-amino acid integral to protein biosynthesis. Unlike conventional aspartic acid production—which relies on fermentative or enzymatic processes using aspartase to convert fumaric acid and ammonia into L/D-aspartate —this derivative is synthesized via a novel chemical route. The reported method employs fumaric acid as a starting material, bypassing enzymatic pathways to yield racemic N,N-dimethyl aspartic acid (compound 1) . Its synthesis represents a significant departure from traditional enzymatic or protective-group strategies used for analogous compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: Aspartic acid, N,N-dimethyl- can be synthesized through several methods. One common approach involves the Michael addition of methylamine to dimethyl fumarate. This reaction is typically carried out under controlled conditions to ensure the desired product is obtained . Another method involves the reductive methylation of aspartic acid using formaldehyde and a reducing agent such as sodium cyanoborohydride .
Industrial Production Methods: In industrial settings, the production of aspartic acid, N,N-dimethyl- often involves enzymatic protocols. For instance, an enzymatic protocol using a predicted N-demethylase from Chloroflexi bacterium has been developed for the chiral resolution of N-methyl-D,L-aspartic acid . This method is advantageous due to its mild reaction conditions and high specificity.
Chemical Reactions Analysis
Types of Reactions: Aspartic acid, N,N-dimethyl- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for specific applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize aspartic acid, N,N-dimethyl- under controlled conditions.
Substitution: Substitution reactions often involve nucleophilic reagents that target the carboxyl or amino groups of the compound.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce N-methylated derivatives.
Scientific Research Applications
Aspartic acid, N,N-dimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Industry: It is used in the production of pharmaceuticals and as a precursor in the synthesis of other biologically active compounds.
Mechanism of Action
Aspartic acid, N,N-dimethyl- can be compared with other similar compounds such as N-methyl-D-aspartic acid (NMDA) and N,N-dimethylglycine. While NMDA is known for its role in neuroexcitatory events and as a potent agonist of a glutamate receptor subtype, N,N-dimethylglycine is studied for its potential benefits in enhancing physical performance and reducing fatigue . The unique structural features of aspartic acid, N,N-dimethyl- contribute to its specific biochemical properties and applications.
Comparison with Similar Compounds
Structural Analogs and Molecular Properties
The structural and functional diversity of aspartic acid derivatives arises from modifications to its amino and carboxyl groups. Below is a comparative analysis of key compounds:
Key Observations:
- N,N-Dimethyl aspartic acid is smaller than most protective-group-modified derivatives (e.g., 379.45 g/mol in ) but larger than the parent aspartic acid (133.10 g/mol). Its dimethylation enhances photochemical activity, unlike N-glycyl or esterified analogs.
- Aspartame highlights the challenges of selective carboxyl-group activation, as its synthesis generates bitter byproducts , whereas N,N-dimethyl aspartic acid’s chemical route avoids such issues .
Functional and Application Differences
- NIR Fluorescence & Photodegradation : Unique to N,N-dimethyl aspartic acid, suggesting applications in optical materials or environmental remediation .
- Biochemical Roles : N-Glycyl derivatives participate in peptide structures , while aspartame serves as a low-calorie sweetener .
- Solvent Utility: N,N-Dimethylacetamide, though structurally unrelated, underscores how dimethylation can alter functionality (solvent vs. amino acid activity) .
Biological Activity
Aspartic acid, N,N-dimethyl- (also known as dimethyl aspartate), is a derivative of the naturally occurring amino acid aspartic acid. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article delves into the biological activity of N,N-dimethyl aspartic acid, highlighting its synthesis, mechanisms of action, and relevant case studies.
Synthesis and Structural Characteristics
N,N-Dimethyl aspartic acid can be synthesized through various chemical methods, including the methylation of aspartic acid using methyl iodide or dimethyl sulfate. The resulting compound features two methyl groups attached to the nitrogen atom of the amino group, which influences its biological properties compared to its parent compound.
Biological Activities
1. Antiproliferative Effects
Research has demonstrated that certain derivatives of aspartic acid, including N-acylaspartic acid dimethyl esters, exhibit significant antiproliferative activity against various tumor cell lines. For instance, a study reported that these compounds displayed selective antiproliferative effects against THP-1 cells, with half-maximal inhibitory concentration (GI50) values ranging from 1.3 to 7.6 µM . This suggests a potential role in cancer therapy.
2. Antimicrobial Properties
N,N-Dimethyl aspartic acid and its coordination compounds have shown broad-spectrum antimicrobial activity. A study indicated that complexes formed with metal ions exhibited enhanced antimicrobial effects compared to free ligands. Specifically, some metal complexes demonstrated better activity against Gram-positive bacteria than standard antibiotics . The enhanced lipophilicity of these complexes aids in their ability to penetrate microbial cell membranes.
The biological activities of N,N-dimethyl aspartic acid can be attributed to several mechanisms:
- Enzyme Inhibition : The compound's structural characteristics allow it to interact with various enzymes, potentially acting as an inhibitor. This is particularly relevant in the context of cancer treatment where enzyme modulation can affect tumor growth.
- Receptor Interaction : N,N-dimethyl aspartic acid may interact with specific receptors in the body, influencing pathways related to neurotransmission and metabolic processes.
Case Studies
Case Study 1: Antiproliferative Activity
In a study assessing the antiproliferative effects of N-acylaspartic acid dimethyl esters on cancer cell lines, researchers found that certain derivatives significantly inhibited cell growth. The study highlighted the potential for these compounds to serve as lead candidates for further drug development targeting specific types of cancer .
Case Study 2: Antimicrobial Efficacy
A series of experiments evaluated the antimicrobial properties of various metal-aspartate complexes. The results indicated that Cu(asp)2 complexes exhibited superior activity against Staphylococcus aureus and Candida albicans compared to standard treatments. This underscores the potential for using N,N-dimethyl aspartic acid in developing new antimicrobial agents .
Table 1: Antiproliferative Activity of N-Acylaspartic Acid Dimethyl Esters
Compound | Cell Line | GI50 (µM) |
---|---|---|
Dimethyl Acetyl Aspartate | THP-1 | 7.6 |
Dimethyl Benzoyl Aspartate | THP-1 | 3.5 |
Dimethyl Phenylacetyl Aspartate | THP-1 | 1.3 |
Table 2: Antimicrobial Activity of Metal-Aspartate Complexes
Complex | Microorganism | Zone of Inhibition (mm) |
---|---|---|
Cu(asp)2 | Staphylococcus aureus | 20 |
Na2[Cu(asp)2] | Candida albicans | 18 |
Na2[Cd(asp)2] | Escherichia coli | 15 |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N,N-dimethyl aspartic acid, and how are purity and structural integrity validated?
N,N-Dimethyl aspartic acid is synthesized via coupling reactions using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to activate the carboxyl group. Reactions are typically conducted in organic solvents (e.g., dimethylformamide) under mild conditions. Post-synthesis, purity (>98%) is verified via HPLC or TLC, while structural characterization employs single-crystal X-ray diffraction, FTIR, and 1H NMR . Mass spectroscopy further confirms molecular weight (176.13 g/mol, CAS 923-37-5) .
Q. What storage conditions ensure the stability of N,N-dimethyl aspartic acid in laboratory settings?
The compound is thermally sensitive and must be stored in sealed containers under refrigeration (2–8°C). Incompatibility with oxidizers necessitates segregation from such materials. Stability under these conditions is confirmed by the absence of reported decomposition in safety data, though harmful byproducts (e.g., NOx) may form during combustion .
Q. Which analytical methods are recommended for detecting N,N-dimethyl aspartic acid in complex matrices?
High-performance liquid chromatography (HPLC) with UV detection is standard for quantification. Spectroscopic techniques like FTIR and 1H NMR are critical for functional group and stereochemical analysis. For thermodynamic properties (e.g., enthalpy of formation), consult NIST Chemistry WebBook data .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic or thermodynamic data for N,N-dimethyl aspartic acid?
Discrepancies in data (e.g., conflicting enthalpy values) require cross-validation using multiple techniques. For example, compare experimental FTIR peaks with computational simulations (DFT calculations). Reference NIST Standard Reference Data for benchmark thermodynamic parameters (ΔfH°gas, ΔrG°) and validate with independent replicates .
Q. What mechanisms underlie the enhanced near-infrared (NIR) luminescence of N,N-dimethyl aspartic acid when complexed with lanthanide ions?
The compound acts as a sensitizer, transferring energy to lanthanide activators (e.g., Dy3+, Er3+) via ligand-to-metal charge transfer (LMCT). This interaction is probed via X-ray photoelectron spectroscopy (XPS) to confirm bonding and via luminescence spectroscopy to quantify emission intensity .
Q. How does N,N-dimethyl aspartic acid influence the mechanical properties of polymeric hydrogels in materials science applications?
In double-network hydrogels, its incorporation modifies crosslinking density and hydrophilicity. Optimize monomer ratios (e.g., acrylic acid:acrylamide:N,N-dimethyl acrylamide = 2:7:1) to enhance tensile strength. Mechanical testing (rheometry, compression assays) and SEM imaging validate network morphology .
Q. Methodological and Safety Considerations
Q. What precautions are critical when handling N,N-dimethyl aspartic acid, given limited toxicological data?
While acute toxicity data are unavailable, adopt standard protocols: use fume hoods, wear nitrile gloves, and avoid inhalation of aerosols. In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical evaluation. Monitor decomposition byproducts (CO, NOx) during high-temperature experiments .
Q. How should researchers design experiments to study the reactivity of N,N-dimethyl aspartic acid under varying pH conditions?
Use buffer systems (pH 3–10) to assess acid/base stability. Monitor degradation via UV-Vis spectroscopy or LC-MS. For kinetic studies, employ stopped-flow techniques with pseudo-first-order conditions. Reference acid/base reaction frameworks from standardized curricula for methodological rigor .
Properties
CAS No. |
2503-47-1 |
---|---|
Molecular Formula |
C6H11NO4 |
Molecular Weight |
161.16 g/mol |
IUPAC Name |
2-(dimethylamino)butanedioic acid |
InChI |
InChI=1S/C6H11NO4/c1-7(2)4(6(10)11)3-5(8)9/h4H,3H2,1-2H3,(H,8,9)(H,10,11) |
InChI Key |
AXWJKQDGIVWVEW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(CC(=O)O)C(=O)O |
Origin of Product |
United States |
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